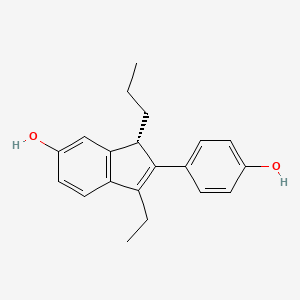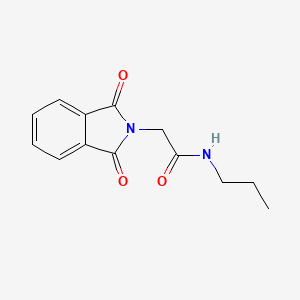
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The compound features a piperidine ring substituted with a benzyl group and a nitrophenyl group, making it a versatile scaffold for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is first functionalized with a benzyl group. This can be achieved through reductive amination of piperidine with benzylamine in the presence of a reducing agent like sodium cyanoborohydride.
Introduction of Nitrophenyl Group: The benzylpiperidine derivative is then reacted with a nitrophenyl compound, such as 4-nitrobenzoyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or aryl halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: (4-Benzylpiperidin-1-yl)-(4-aminophenyl)methanone.
Substitution: Various substituted benzylpiperidine derivatives.
Oxidation: Piperidinone derivatives.
Applications De Recherche Scientifique
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer’s disease.
Biological Studies: The compound is used in studies investigating the inhibition of β-sheet aggregation and fibril formation, which are relevant to neurodegenerative diseases.
Pharmacological Research: It is employed in the development of multifunctional agents with potential disease-modifying effects.
Mécanisme D'action
The mechanism of action of (4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase-mediated amyloid-beta fibrillogenesis by binding to the peripheral anionic site of the enzyme . This interaction prevents the toxic conformation of amyloid-beta and stabilizes its α-helical content, thereby exerting neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Benzylpiperidin-1-yl)-(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)methanone .
- (4-Benzyl-1-piperidinyl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone .
Uniqueness
(4-Benzylpiperidin-1-yl)-(4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit amyloid-beta fibrillogenesis and its potential as a multifunctional agent in treating neurodegenerative diseases set it apart from other similar compounds .
Propriétés
Numéro CAS |
331434-28-7 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C19H20N2O3/c22-19(17-6-8-18(9-7-17)21(23)24)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Clé InChI |
PWAXALXCQOHMEG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilité |
27.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


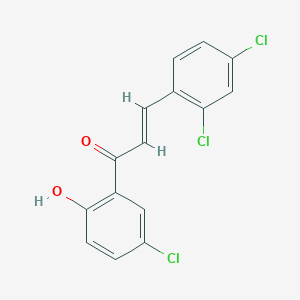
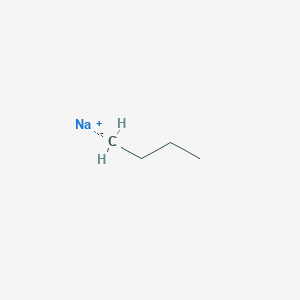

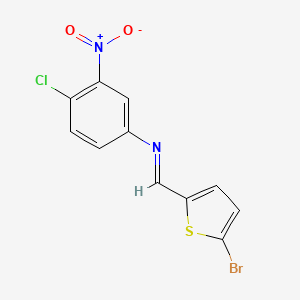
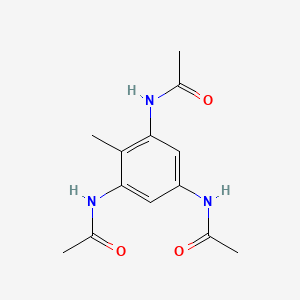
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

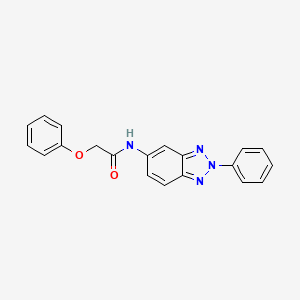
![1-Benzyl-2-[(4-chlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14157048.png)
![(4aS,9bR)-2,8-dimethyl-5-[(4-nitrophenyl)sulfonyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14157049.png)
![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
